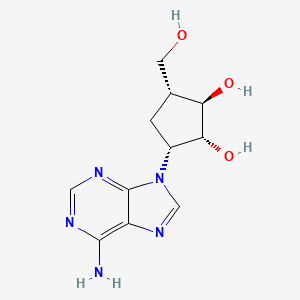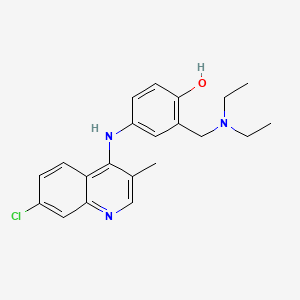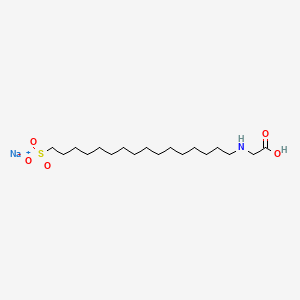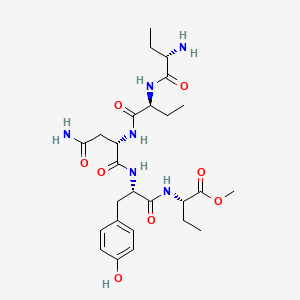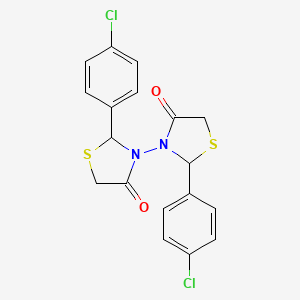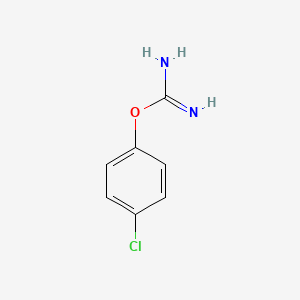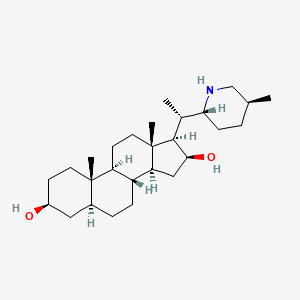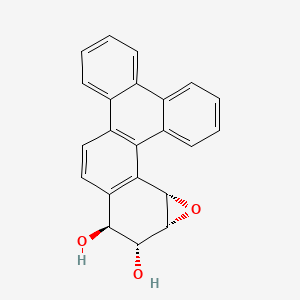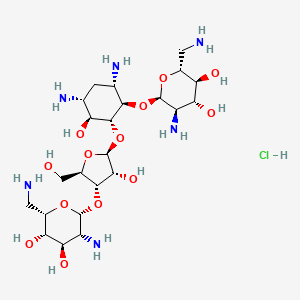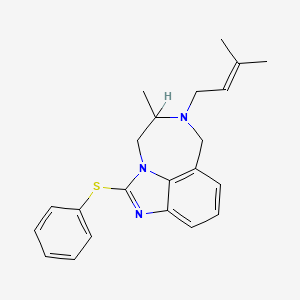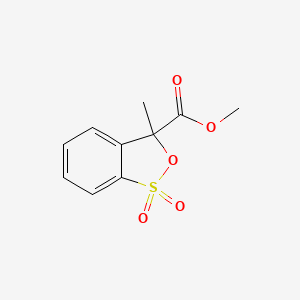
Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzene ring fused with an oxathiole ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-mercaptobenzoic acid with methyl chloroformate in the presence of a base can yield the desired benzoxathiole derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxathiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzoxathioles.
Scientific Research Applications
Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazine ring structure but differs in its functional groups and applications.
3-Methyl-3H-benzothiazol-2-one: Another related compound with a benzothiazole ring, used in different chemical and biological contexts.
Uniqueness
Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide is unique due to its specific structural features and the versatility of its derivatives
Properties
CAS No. |
79253-78-4 |
|---|---|
Molecular Formula |
C10H10O5S |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
methyl 3-methyl-1,1-dioxo-2,1λ6-benzoxathiole-3-carboxylate |
InChI |
InChI=1S/C10H10O5S/c1-10(9(11)14-2)7-5-3-4-6-8(7)16(12,13)15-10/h3-6H,1-2H3 |
InChI Key |
QMFREQKSBRDOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2S(=O)(=O)O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



